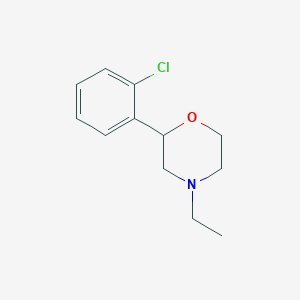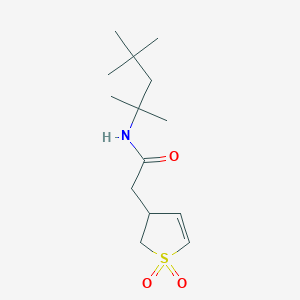
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as TTA or N-(2,4,4-trimethylpentan-2-yl)-2-(1,1,3,3-tetramethylbutyl)-2,3-dihydro-1,3-thiazole-4-carboxamide.
Mécanisme D'action
The mechanism of action of TTA is not fully understood, but it is believed to involve its interaction with various enzymes and receptors in the body. TTA has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, and to activate PPARγ. TTA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones.
Biochemical and Physiological Effects:
TTA has been shown to have various biochemical and physiological effects in the body. In addition to its effects on acetylcholinesterase, PPARγ, and HDACs, TTA has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. TTA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
TTA has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. TTA is also relatively easy to synthesize and can be obtained in large quantities. However, TTA has some limitations, including its relatively short half-life in the body and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on TTA. One area of interest is the development of TTA analogs with improved potency and selectivity for its target enzymes and receptors. Another area of interest is the development of TTA-based therapies for various neurological and metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of TTA and its effects on various biochemical and physiological processes in the body.
Méthodes De Synthèse
TTA can be synthesized through a multistep process starting from 4-chlorobutyric acid. The first step involves the reaction of 4-chlorobutyric acid with thionyl chloride to form 4-chlorobutyryl chloride. The second step involves the reaction of 4-chlorobutyryl chloride with 2,3-diaminobutane to form 2-(4-chlorobutanamido)butane. The third step involves the reaction of 2-(4-chlorobutanamido)butane with 2,3-dihydro-1,3-thiazole-4-carboxylic acid to form TTA.
Applications De Recherche Scientifique
TTA has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and metabolic disorders. In neuroscience, TTA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory.
In cancer research, TTA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TTA has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
In metabolic disorders, TTA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism. This activation has been shown to improve insulin sensitivity and reduce inflammation, making TTA a potential therapeutic agent for type 2 diabetes and other metabolic disorders.
Propriétés
IUPAC Name |
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-13(2,3)10-14(4,5)15-12(16)8-11-6-7-19(17,18)9-11/h6-7,11H,8-10H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPCYAYKQXTNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CC1CS(=O)(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)
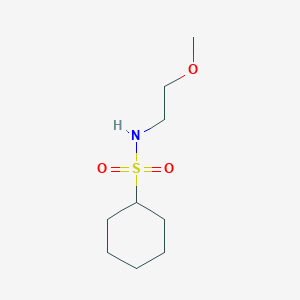
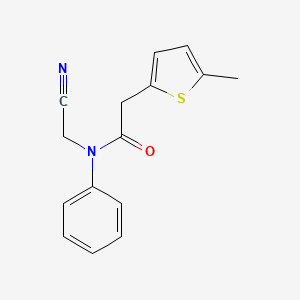
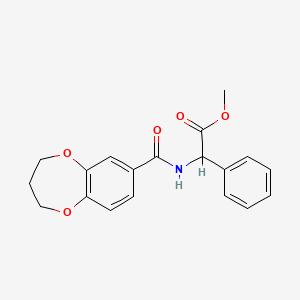
![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)


![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
